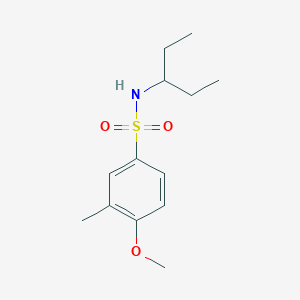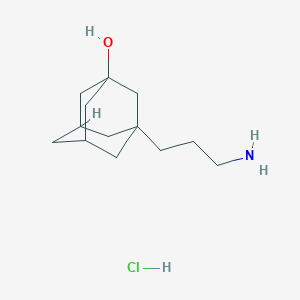
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide, also known as EPM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to possess a range of interesting properties that make it suitable for use in various experimental settings.
作用機序
The mechanism of action of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with the Kv1.3 potassium channel. This interaction results in the inhibition of the channel's activity, which can lead to a range of physiological effects. Specifically, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be effective in reducing inflammation and modulating the immune response.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to have a range of interesting biochemical and physiological effects. In addition to its activity as a Kv1.3 potassium channel blocker, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to possess anti-inflammatory properties and has been shown to modulate the immune response. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be effective in reducing pain and inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its specificity for the Kv1.3 potassium channel. This allows for more targeted experiments and can help to reduce the potential for off-target effects. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be relatively stable and easy to work with in experimental settings.
One limitation of using N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potential toxicity. While N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be relatively safe in animal models, there is still a need for further research to determine its safety in humans. Additionally, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be difficult to obtain and can be expensive, which can limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide. One area of interest is the development of new derivatives of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide that have improved activity and specificity for the Kv1.3 potassium channel. Additionally, there is a need for further research to determine the safety and efficacy of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in humans, which could pave the way for its use as a therapeutic agent for a range of conditions. Finally, there is a need for further research to explore the potential applications of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide in other areas of scientific research, including neuroscience and cancer biology.
合成法
The synthesis of N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide can be achieved through a number of different methods, including the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 1-ethylpropylamine. Other methods involve the use of different reagents and solvents, but all result in the formation of the desired compound.
科学的研究の応用
N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a tool for studying the activity of ion channels in cells. Specifically, N-(1-ethylpropyl)-4-methoxy-3-methylbenzenesulfonamide has been found to be a potent blocker of the Kv1.3 potassium channel, which is involved in a range of physiological processes.
特性
IUPAC Name |
4-methoxy-3-methyl-N-pentan-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-5-11(6-2)14-18(15,16)12-7-8-13(17-4)10(3)9-12/h7-9,11,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYINAVYVPGHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC(=C(C=C1)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[tert-butyl(methyl)amino]ethyl 3-phenylpropanoate hydrochloride](/img/structure/B6033203.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033211.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B6033225.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-4-methoxybenzamide](/img/structure/B6033230.png)
![1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxamide](/img/structure/B6033242.png)
![1-sec-butyl-7-[4-(difluoromethoxy)phenyl]-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6033244.png)
![2-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbonyl)phenyl phenylcarbamate](/img/structure/B6033251.png)
![N-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6033258.png)
![2-[4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6033267.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B6033280.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6033286.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6033295.png)
![N-(3,4-difluorophenyl)-1-[3-(dimethylamino)benzoyl]-3-piperidinamine](/img/structure/B6033296.png)
